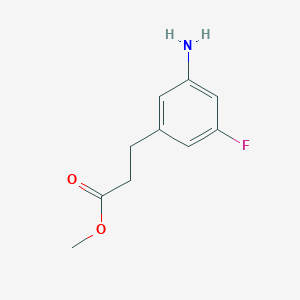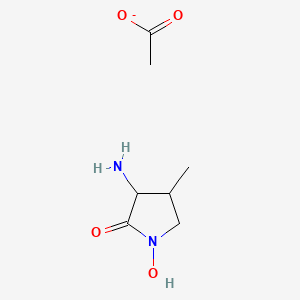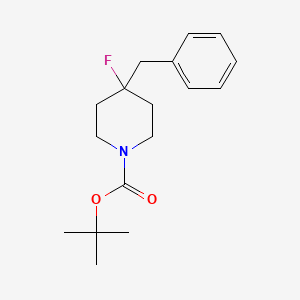
1-tert-Butyloxycarbonyl-4-benzyl-4fluoropiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-tert-Butyloxycarbonyl-4-benzyl-4-fluoropiperidine is a synthetic organic compound that belongs to the class of piperidines. Piperidines are heterocyclic amines with a six-membered ring containing one nitrogen atom. The tert-butyloxycarbonyl (Boc) group is a common protecting group used in organic synthesis to protect amines from unwanted reactions. The benzyl and fluorine substituents on the piperidine ring add unique chemical properties to the compound, making it valuable in various research and industrial applications.
Vorbereitungsmethoden
The synthesis of 1-tert-Butyloxycarbonyl-4-benzyl-4-fluoropiperidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.
Fluorination: The fluorine atom can be introduced through electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI).
Protection with Boc Group: The final step involves protecting the nitrogen atom with the Boc group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often utilizing flow microreactor systems for more efficient and sustainable synthesis .
Analyse Chemischer Reaktionen
1-tert-Butyloxycarbonyl-4-benzyl-4-fluoropiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), converting carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or fluorine positions using nucleophiles like amines or thiols.
Deprotection: The Boc group can be removed under acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl), yielding the free amine.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1-tert-Butyloxycarbonyl-4-benzyl-4-fluoropiperidine has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands, aiding in the understanding of biological pathways and mechanisms.
Medicine: It is explored for its potential therapeutic properties, including its role in drug discovery and development.
Wirkmechanismus
The mechanism of action of 1-tert-Butyloxycarbonyl-4-benzyl-4-fluoropiperidine involves its interaction with specific molecular targets. The Boc group protects the amine functionality, allowing selective reactions at other sites. The benzyl and fluorine substituents can modulate the compound’s binding affinity and specificity towards target proteins or enzymes. The exact pathways and molecular targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-tert-Butyloxycarbonyl-4-benzyl-4-fluoropiperidine can be compared with other similar compounds, such as:
1-Boc-4-AP (tert-butyl 4-anilinopiperidine-1-carboxylate): Used as an intermediate in the synthesis of fentanyl and related derivatives.
tert-butyl 1-benzoyl-4-methylpiperidin-4-ylcarbamate: Another Boc-protected piperidine derivative with different substituents, used in various chemical syntheses.
The uniqueness of 1-tert-Butyloxycarbonyl-4-benzyl-4-fluoropiperidine lies in its specific combination of substituents, which confer distinct chemical and biological properties, making it valuable for targeted research and industrial applications.
Eigenschaften
CAS-Nummer |
191327-88-5 |
|---|---|
Molekularformel |
C17H24FNO2 |
Molekulargewicht |
293.4 g/mol |
IUPAC-Name |
tert-butyl 4-benzyl-4-fluoropiperidine-1-carboxylate |
InChI |
InChI=1S/C17H24FNO2/c1-16(2,3)21-15(20)19-11-9-17(18,10-12-19)13-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3 |
InChI-Schlüssel |
BMGWZYUNPYGNBN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC=CC=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


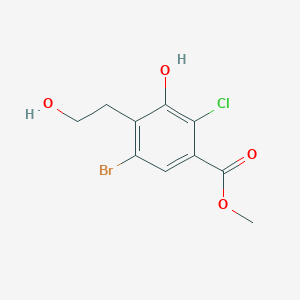
![3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-5-(2-hydroxyethyl)-1,3-thiazol-3-ium](/img/structure/B13911193.png)

![Tert-butyl N-[(1-methylindazol-6-YL)methyl]carbamate](/img/structure/B13911203.png)
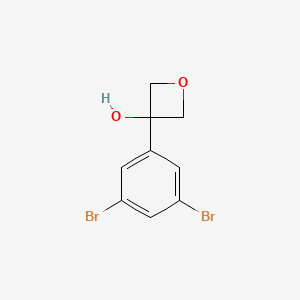
![6-Methyl-2,6-diazabicyclo[3.2.0]heptane;bis(2,2,2-trifluoroacetic acid)](/img/structure/B13911227.png)



![(8S)-8-methyl-2-(trifluoromethyl)-8H-pyrano[3,4-b]pyridin-5-one](/img/structure/B13911254.png)

![(R)-1-[2-(Dimethylamino)ethyl]piperidin-3-amine](/img/structure/B13911259.png)
